2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide
Description
This compound features a quinazolinone core substituted with a methyl group at position 2 and a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. The benzamide group is substituted with chloro at position 2 and nitro at position 3.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O4/c1-13-11-15(27-14(2)25-21-6-4-3-5-17(21)23(27)30)8-10-20(13)26-22(29)18-12-16(28(31)32)7-9-19(18)24/h3-12H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIJHIMFACKZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-5-nitrobenzamide is a novel benzamide derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and antidiabetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships based on diverse research findings.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinazolinone derivatives, including those structurally related to our compound of interest. Notably, a series of 1-substituted phenyl-4(1H)-quinazolinone derivatives were synthesized and evaluated for their activity against the Hepatitis C virus (HCV). Among these, compounds demonstrated significant antiviral effects, with EC50 values in the micromolar range, indicating their potential as lead compounds for further development against HCV .
Key Findings:
- Compound 11a : EC50 = 0.984 µM against HCV GT1b.
- Compound 11b : EC50 = 1.38 µM with high selectivity indices (SI) of 160.71 and 71.75 respectively .
Antidiabetic Activity
The compound's structural features suggest potential antidiabetic properties, particularly through inhibition of key enzymes involved in carbohydrate metabolism. A study on related N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical targets in the management of type 2 diabetes.
In Vitro Inhibitory Activity:
- α-Glucosidase IC50 : Ranged from 10.75 ± 0.52 to 130.90 ± 2.42 μM; reference acarbose IC50 = 39.48 ± 0.80 μM.
- α-Amylase IC50 : Ranged from 0.90 ± 0.31 μM to 55.14 ± 0.71 μM; compound 5o showed exceptional activity with IC50 = 0.90 ± 0.31 μM .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- The presence of electron-donating (CH3) and electron-withdrawing (NO2) groups enhances its inhibitory potential against target enzymes.
- Molecular docking studies indicated favorable interactions at the active sites of enzymes, supporting the observed biological activities .
Case Studies
- Antiviral Efficacy Against HCV
- Antidiabetic Mechanisms
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 11a | HCV GT1b | 0.984 | High |
| Compound 11b | HCV GT1b | 1.38 | High |
| Compound 5o | α-Glucosidase | 10.75 | - |
| Compound 5o | α-Amylase | 0.90 | - |
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| CH3 (electron donating) | Increased enzyme inhibition |
| NO2 (electron withdrawing) | Enhanced binding affinity |
Comparison with Similar Compounds
2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)-benzamide
- Key Differences: The quinazolinone ring has an ethyl substituent instead of methyl. The benzamide group is substituted with two chloro groups (positions 2 and 2') rather than chloro and nitro.
- Dual chloro substituents could increase electron-withdrawing effects, altering reactivity or target binding .
- Structural Data: Single-crystal X-ray analysis (R factor = 0.044) confirms a planar quinazolinone core and non-coplanar benzamide group, suggesting conformational flexibility .
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS 899969-09-6)
- Key Differences :
- Substitution of nitro (position 5) with dimethoxy groups on the benzamide.
- Molecular weight: 449.9 vs. ~454.85 for the target compound.
- Reduced steric hindrance may enhance binding to enzymes or receptors requiring planar aromatic interactions .
Agrochemical Analogs (e.g., Diflubenzuron, Fluazuron)
- Structural Similarities :
- Shared benzamide backbone with halogen (Cl, F) or trifluoromethyl substituents.
- Functional Differences: Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) lacks the quinazolinone core but shares a chloro-substituted benzamide, highlighting the importance of halogenation in chitin synthesis inhibition . The nitro group in the target compound may confer unique redox properties or metabolic stability compared to fluorine or methoxy groups.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Electronic Effects of Substituents
| Compound | Substituent Effects | Solubility (Predicted) |
|---|---|---|
| Target Compound | Strong electron-withdrawing (NO2, Cl) | Low (lipophilic) |
| CAS 899969-09-6 | Electron-donating (OCH3) | Moderate |
| Diflubenzuron | Moderate electron-withdrawing (F, Cl) | Low |
Research Findings and Implications
- Synthetic Challenges : Introducing nitro groups requires careful nitration conditions to avoid byproducts, whereas methoxy groups are typically introduced via nucleophilic substitution .
- Biological Relevance : The nitro group in the target compound may act as a hydrogen-bond acceptor or participate in redox reactions, unlike methoxy or chloro groups. This could influence interactions with cytochrome P450 enzymes or other biological targets .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group, linked via a phenyl ring to a benzamide moiety bearing chloro and nitro substituents. The quinazolinone core contributes to π-stacking interactions, while the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity at specific positions, facilitating nucleophilic substitution or reduction reactions. The amide linkage provides hydrogen-bonding capacity, critical for molecular recognition in biological systems .
Q. What synthetic methodologies are commonly employed for its preparation?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or via condensation of 2-aminobenzamide with ketones under acidic conditions.
- Step 2 : Introduction of the 2-methyl group through alkylation or Friedel-Crafts acylation.
- Step 3 : Coupling of the quinazolinone intermediate with a substituted benzamide using peptide coupling reagents (e.g., EDC/HOBt) or Ullmann-type reactions for aryl-amide bond formation. Key conditions include refluxing in polar aprotic solvents (e.g., DMF, toluene) and using bases like triethylamine to neutralize HCl byproducts .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : H and C NMR identify proton environments and carbon frameworks, with deshielding effects from nitro and chloro groups observable in chemical shifts.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. SHELXL is widely used for refinement, requiring high-resolution data (≤ 1.0 Å) and careful handling of twinned crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during amide coupling?
- Solvent Selection : Use DMF for solubility but switch to THF if side reactions (e.g., nitro group reduction) occur.
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Ullmann couplings to improve aryl-amide bond formation efficiency.
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation. Monitor progress via TLC or HPLC .
Q. What strategies address discrepancies in biological activity data between similar quinazolinone derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects.
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for redox interference from nitro groups in MTT assays.
- Metabolic Stability Tests : Use liver microsomes to evaluate if rapid degradation underlies inconsistent in vivo results .
Q. How do crystallographic challenges (e.g., twinning, low resolution) impact structural refinement?
- Data Collection : Optimize crystal growth via vapor diffusion with PEG-based precipitants. Collect data at low temperature (100 K) to reduce thermal motion.
- Refinement in SHELXL : For twinned data, apply the TWIN command with a BASF parameter. Use restraints for disordered regions and validate with Rfree (target ≤ 0.05 discrepancy) .
Q. What mechanistic insights explain the nitro group’s reactivity under reductive conditions?
The nitro group undergoes stepwise reduction:
- Nitro → Nitroso : Catalyzed by Pd/C under H₂ at 50 psi.
- Nitroso → Amine : Requires prolonged reaction times (24–48 hrs) in ethanol/water. Competing pathways (e.g., over-reduction to hydroxylamine) can be minimized by controlling H₂ pressure and using ammonium formate as a hydrogen donor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
